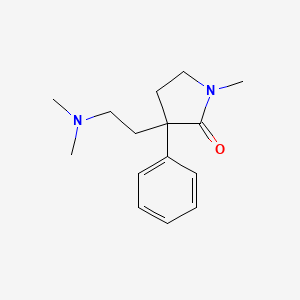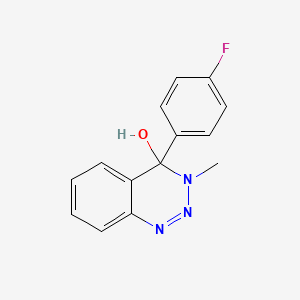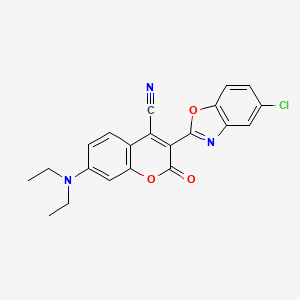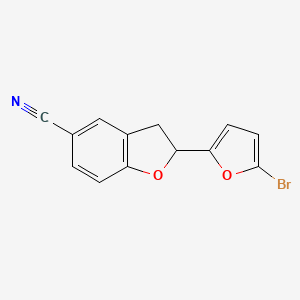
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring substituted with a dimethylaminoethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-3-phenylpyrrolidin-2-one with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidinone derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can interact with biological macromolecules, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-dimethylaminoethyl) ether
- 2-(Dimethylamino)ethyl methacrylate
- N,N-Dimethyl-3-pentanamine
Uniqueness
3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one is unique due to its specific structural features, including the combination of a pyrrolidinone ring with a dimethylaminoethyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
20538-18-5 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-1-methyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C15H22N2O/c1-16(2)11-9-15(10-12-17(3)14(15)18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Clave InChI |
OCLJHJJTJRUCLS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1=O)(CCN(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)


![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)



![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)

![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)

